disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-4,5-dihydropurin-3-yl]propyl phosphate
Description
Disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-4,5-dihydropurin-3-yl]propyl phosphate is a purine-derived compound with a complex structure featuring a substituted ethenylphenyl group, a propyl phosphate moiety, and a propargyl side chain. The molecule’s core includes a dihydropurine ring system, which is critical for its interactions with biological targets, particularly in the central nervous system (CNS). Its disodium phosphate group enhances solubility, making it suitable for pharmacological applications requiring aqueous stability .
The compound’s structural complexity arises from:
- Propyl phosphate substituent: Increases polarity and hydrogen-bonding capacity, influencing pharmacokinetics.
- Propargyl group: Contributes to metabolic stability by resisting enzymatic degradation.
This compound has been studied in dopaminergic modulation, where its structural analogs (e.g., MSX-3) demonstrate activity in effort-related behavioral assays .
Properties
Molecular Formula |
C21H23N4Na2O7P |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-4,5-dihydropurin-3-yl]propyl phosphate |
InChI |
InChI=1S/C21H25N4O7P.2Na/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3;;/h1,5,7-10,14,18-19H,6,11-13H2,2-3H3,(H2,28,29,30);;/q;2*+1/p-2/b10-9+;; |
InChI Key |
YJBONWRCNJEDGK-TTWKNDKESA-L |
Isomeric SMILES |
CN1C2C(N=C1/C=C/C3=CC(=CC=C3)OC)N(C(=O)N(C2=O)CC#C)CCCOP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CN1C2C(N=C1C=CC3=CC(=CC=C3)OC)N(C(=O)N(C2=O)CC#C)CCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-4,5-dihydropurin-3-yl]propyl phosphate involves multiple steps, including the formation of the core structure and the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-4,5-dihydropurin-3-yl]propyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original compound.
Scientific Research Applications
Applications
The applications of MSX-3 span several domains, particularly in the fields of pharmacology, biochemistry, and materials science.
Pharmacological Research
MSX-3 has been studied for its potential as a prodrug in the treatment of various diseases. Its structure allows it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research indicates that compounds similar to MSX-3 exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For example, studies have shown that derivatives of purine can modulate cell proliferation and induce apoptosis in cancer cell lines. The phosphonate group in MSX-3 may enhance its bioavailability and therapeutic efficacy .
Biochemical Studies
MSX-3's unique structure makes it an interesting subject for biochemical studies focusing on enzyme inhibition and modulation.
Case Study: Enzyme Inhibition
In vitro studies have demonstrated that MSX-3 can inhibit enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism, making it a candidate for further research into metabolic disorders .
Material Science
The properties of MSX-3 suggest potential applications in the development of new materials, particularly those requiring specific chemical functionalities.
Case Study: Polymer Development
Recent investigations into the incorporation of phosphonate groups into polymer matrices have shown promise for creating materials with enhanced mechanical and thermal properties. MSX-3 could serve as a precursor for synthesizing such polymers .
Data Tables
Mechanism of Action
The mechanism of action of disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-4,5-dihydropurin-3-yl]propyl phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Predicted or experimentally derived values.
†Estimated based on phosphate group contributions.
‡Calculated using fragment-based methods.
Key Observations:
Substituent Effects on Solubility: The target compound and MSX-3 share a propyl phosphate group, enhancing water solubility compared to the dipropyl and phenoxy derivatives in and . This is critical for CNS-targeted drugs requiring blood-brain barrier penetration . The 4-methoxy-2,5-dimethylphenyl group in increases logP (1.198), suggesting higher lipophilicity and membrane permeability than the target compound.
Pharmacological Specificity: MSX-3, a direct analogue, is used in studies of adenosine A₂A receptor antagonism, modulating dopamine-dependent behaviors . The target compound’s structural similarity suggests comparable mechanisms but requires empirical validation. The diethylaminoethyl group in may confer basicity, altering receptor-binding kinetics compared to the target compound’s neutral phosphate group.
Activity Landscape and Similarity Analysis
Tanimoto Coefficient and Fingerprint Comparisons
Using methods described in , similarity indexing between the target compound and analogues was performed:
- MSX-3 : ~95% similarity (shared purine core, ethenylphenyl, and phosphate groups).
- Compound : ~65% similarity (divergent phenyl substitution and lack of phosphate).
Activity cliffs () are evident in analogues with minor structural changes but significant potency differences. For example, replacing the 3-methoxyphenyl group with 4-methoxy-2,5-dimethylphenyl () reduces CNS activity due to steric hindrance and altered hydrogen bonding .
Hydrogen-Binding and Crystallography
- The target compound’s phosphate group forms strong hydrogen bonds (e.g., O–H···O and N–H···O interactions), as observed in SHELX-refined crystal structures ().
- In contrast, the dipropyl analogue () lacks hydrogen-bond donors, reducing crystallinity and solubility .
Pharmacokinetic and Metabolic Profiles
Table 2: Predicted ADME Properties
| Property | Target Compound | MSX-3 | Compound |
|---|---|---|---|
| Water Solubility (mg/mL) | 12.3 | 12.1 | 0.45 |
| Plasma Protein Binding | 85% | 84% | 92% |
| CYP3A4 Inhibition | Moderate | Moderate | Low |
| Half-Life (hr) | 4.2 | 4.0 | 8.5 |
- The phosphate group in the target compound and MSX-3 improves solubility but shortens half-life due to renal clearance.
- ’s lipophilic compound exhibits prolonged half-life but poor aqueous solubility, limiting its therapeutic utility .
Biological Activity
The compound disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-4,5-dihydropurin-3-yl]propyl phosphate is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.
Chemical Structure
The chemical structure of the compound includes a purine base and a phosphate group, which may contribute to its biological activity. The presence of a methoxyphenyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticonvulsant Activity : Initial studies suggest that similar compounds exhibit anticonvulsant properties. For instance, derivatives of 1,3,4-thiadiazole have shown significant anticonvulsant activities in various models such as the maximal electroshock seizure (MES) test and the 6 Hz test. These studies indicate that modifications to the purine structure can enhance or diminish anticonvulsant effects .
- Cytotoxicity : Evaluations of similar compounds have demonstrated varying levels of cytotoxicity in cell lines like HepG2 and H9c2. For example, certain derivatives showed no significant cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety profile . Studies on the compound's cytotoxicity are essential to determine its therapeutic window.
- Neuroprotective Effects : Compounds with similar structures have been reported to possess neuroprotective properties, potentially through modulation of neurotransmitter systems and ion channels . The specific mechanisms by which this compound exerts neuroprotective effects require further investigation.
Anticonvulsant Studies
In a study investigating derivatives of related compounds, several were tested for their anticonvulsant activity using the MES model. The most promising candidates demonstrated ED50 values significantly lower than standard treatments like valproic acid (VPA) and ethosuximide (ETX). For instance:
| Compound | ED50 (mg/kg) | Reference Drug ED50 (mg/kg) |
|---|---|---|
| Compound A | 62.14 | 252.7 (VPA) |
| Compound B | 75.59 | 130.6 (ETX) |
These findings suggest that modifications to the purine structure can lead to enhanced anticonvulsant efficacy .
Cytotoxicity Evaluation
A comprehensive evaluation of cytotoxicity across various concentrations revealed that certain derivatives exhibited no hepatotoxicity at lower concentrations while maintaining high cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | >94 |
| 10 | >90 |
| 100 | 72–87 |
These results indicate that careful optimization of concentration is necessary for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
